![molecular formula C19H28N2 B14621829 1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole CAS No. 61007-22-5](/img/structure/B14621829.png)
1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylphenylmagnesium bromide with 1-octylimidazole under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation . Industrial production methods often involve large-scale reactions using similar reagents and conditions, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and controlled temperatures to optimize reaction yields. Major products formed from these reactions include various substituted imidazole derivatives and oxidized or reduced forms of the original compound.
Scientific Research Applications
1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole can be compared with other similar compounds, such as:
Medetomidine: A related imidazole derivative used as a sedative and analgesic in veterinary medicine.
Dexmedetomidine: The dextro-enantiomer of medetomidine, used as a sedative in human medicine.
Amitraz: An acaricide and insecticide with a similar imidazole structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the octyl group, which imparts distinct chemical and biological properties compared to other imidazole derivatives.
Properties
CAS No. |
61007-22-5 |
|---|---|
Molecular Formula |
C19H28N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-[2-(2,3-dimethylphenyl)octyl]imidazole |
InChI |
InChI=1S/C19H28N2/c1-4-5-6-7-10-18(14-21-13-12-20-15-21)19-11-8-9-16(2)17(19)3/h8-9,11-13,15,18H,4-7,10,14H2,1-3H3 |
InChI Key |
HBAJSEZBXKKRJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CN1C=CN=C1)C2=CC=CC(=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


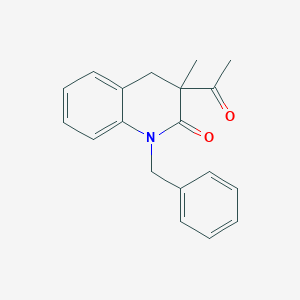
![1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole](/img/structure/B14621761.png)




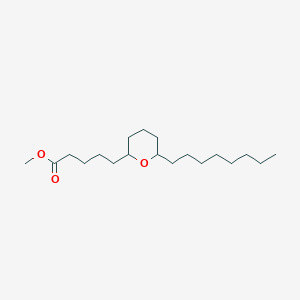
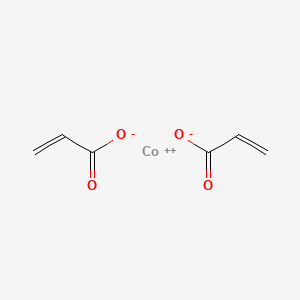
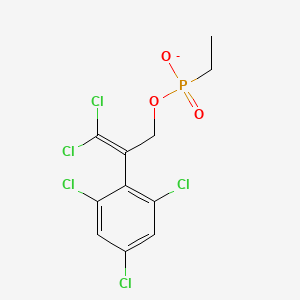
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(methylthio)-](/img/structure/B14621817.png)
![2,2-Dimethylpropane-1,3-diol;furan-2,5-dione;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol](/img/structure/B14621820.png)
![1-Oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14621835.png)
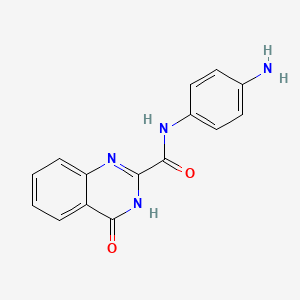
![2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate](/img/structure/B14621849.png)
